molecular formula C21H18N2O3 B14176406 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896850-63-8

3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B14176406
CAS No.: 896850-63-8
M. Wt: 346.4 g/mol
InChI Key: OUODBHYURGZATK-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate chromene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its chromeno-pyrimidine scaffold differentiates it from other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

896850-63-8

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C21H18N2O3/c1-12(2)19-22-20-17(18(24)15-6-4-5-7-16(15)26-20)21(25)23(19)14-10-8-13(3)9-11-14/h4-12H,1-3H3

InChI Key

OUODBHYURGZATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2C(C)C)OC4=CC=CC=C4C3=O

solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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